Welcome to the BenchChem Online Store!
molecular formula C23H29ClN2O B8435512 N-[4-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethyl-phenyl]-3,3-dimethyl butanamide

N-[4-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethyl-phenyl]-3,3-dimethyl butanamide

Cat. No. B8435512
M. Wt: 384.9 g/mol
InChI Key: XTXQZLKZKXJJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993593B2

Procedure details

Bis(dibenzylidineacetone)palladium (2 mg, 0.0035 mmol) and 2′-dicyclohexylphosphanyl-biphenyl-2-yl)-dimethylamine (3.3 mg, 0.0084 mmol) were added to dry toluene (5 mL purged with argon) and stirred for 15 minutes under argon. Potassium tert-butoxide (188 mg, 1.7 mmol), 6-chloro-1,2,3,4-tetrahydro isoquinoline hydrochloride salt (165 mg, 0.8 mmol), and N-(4-bromo-2,6-dimethylphenyl)-3,3-dimethylbutanamide (200 mg, 0.67 mmol) were then added, and the reaction mixture was stirred at 80° C. overnight. The reaction mixture was then cooled to room temperature and filtered through silica gel. Purification by preparative thin layer chromatography afforded the title compound as a solid.
[Compound]
Name
Bis(dibenzylidineacetone)palladium
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
3.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Quantity
165 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNC.CC(C)([O-])C.[K+].Cl.[Cl:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[CH2:18][NH:17][CH2:16][CH2:15]2.Br[C:23]1[CH:28]=[C:27]([CH3:29])[C:26]([NH:30][C:31](=[O:37])[CH2:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[C:25]([CH3:38])[CH:24]=1>C1(C)C=CC=CC=1>[Cl:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[CH2:18][N:17]([C:23]1[CH:28]=[C:27]([CH3:29])[C:26]([NH:30][C:31](=[O:37])[CH2:32][C:33]([CH3:34])([CH3:35])[CH3:36])=[C:25]([CH3:38])[CH:24]=1)[CH2:16][CH2:15]2 |f:1.2,3.4|

Inputs

Step One
Name
Bis(dibenzylidineacetone)palladium
Quantity
2 mg
Type
reactant
Smiles
Name
Quantity
3.3 mg
Type
reactant
Smiles
CNC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
188 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
165 mg
Type
reactant
Smiles
Cl.ClC=1C=C2CCNCC2=CC1
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 80° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CUSTOM
Type
CUSTOM
Details
Purification by preparative thin layer chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C2CCN(CC2=CC1)C1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.